molecular formula C10H11BrFN B13274354 4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13274354
M. Wt: 244.10 g/mol
InChI Key: JVRXFTLPCDYFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable indole precursor. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain receptors and enzymes. The compound may modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
  • 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
  • 4-Bromo-7-fluoro-1H-indole

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

4-bromo-7-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11BrFN/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3

InChI Key

JVRXFTLPCDYFLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)Br)F)C

Origin of Product

United States

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